

Application Notes and Protocols for the Purification of Recombinant DAHP Synthase

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Compound of Interest

Compound Name: *Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate*

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These application notes provide detailed protocols for the purification of recombinant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. DAHP synthase is the first enzyme in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][2] As this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antimicrobial agents and herbicides. The following protocols are designed for the purification of recombinant DAHP synthase expressed in *Escherichia coli*, a common host for protein production.

Data Presentation: Purification of Recombinant DAHP Synthase

The following table summarizes the purification of the tryptophan-sensitive DAHP synthase isoenzyme (AroH) from *E. coli*. The recombinant protein was overexpressed and purified to homogeneity.

Purification Step	Total Protein (mg)	Total Activity (Units*)	Specific Activity (Units/mg)	Yield (%)	Purification (Fold)
Crude Extract	2800	28000	10	100	1
Ammonium Sulfate (40-65%)	950	22400	23.6	80	2.4
DEAE-Sephacel (Anion Exchange)	85	16800	197.6	60	19.8
Phenyl-Sepharose (HIC)	25	12600	504	45	50.4
Sephacryl S-200 (Size Exclusion)	18	10080	560	36	56

*One unit of DAHP synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of DAHP per minute under standard assay conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purification of recombinant DAHP synthase.

Protocol 1: Purification of His-tagged Recombinant DAHP Synthase

This protocol is designed for DAHP synthase that has been engineered to contain a polyhistidine tag (His-tag), allowing for efficient purification using immobilized metal affinity chromatography (IMAC).[\[3\]](#)[\[4\]](#)

1. Cell Lysis and Clarification

a. Thaw the cell pellet from a 1 L culture of *E. coli* expressing the His-tagged DAHP synthase on ice. b. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant (clarified lysate) and filter it through a 0.45 µm syringe filter.

Buffer Formulations:

- Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM PMSF.
- Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol.
- Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol.

2. Immobilized Metal Affinity Chromatography (IMAC)

a. Equilibrate a 5 mL Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer. b. Load the clarified lysate onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged DAHP synthase with 5 CV of Elution Buffer. e. Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

3. (Optional) Polishing by Size-Exclusion Chromatography

For higher purity, the pooled fractions from IMAC can be further purified by size-exclusion chromatography (SEC).

a. Concentrate the pooled fractions to 1-2 mL using a centrifugal filter unit. b. Equilibrate a Superdex 200 or similar SEC column with SEC Buffer. c. Load the concentrated protein onto the column. d. Elute with 1.5 CV of SEC Buffer at a flow rate of 0.5 mL/min. e. Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure DAHP synthase.

Buffer Formulation:

- SEC Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol 2: Purification of Native or Untagged Recombinant DAHP Synthase

This protocol is a more traditional approach for purifying DAHP synthase without an affinity tag. It typically involves a combination of ion-exchange and size-exclusion chromatography.

1. Cell Lysis and Ammonium Sulfate Precipitation

a. Perform cell lysis as described in Protocol 1, Step 1. b. To the clarified lysate, slowly add solid ammonium sulfate with constant stirring at 4°C to achieve 40% saturation. c. Stir for 1 hour at 4°C and then centrifuge at 15,000 x g for 30 minutes. Discard the pellet. d. To the supernatant, add more ammonium sulfate to reach 65% saturation. e. Stir for 1 hour at 4°C and centrifuge as before. f. Discard the supernatant and resuspend the pellet in a minimal volume of Anion Exchange Buffer A. g. Dialyze the resuspended pellet against 2 L of Anion Exchange Buffer A overnight at 4°C with one buffer change.

2. Anion-Exchange Chromatography

a. Equilibrate a DEAE-Sephacel or Q-Sepharose column with Anion Exchange Buffer A. b. Load the dialyzed sample onto the column. c. Wash the column with 5 CV of Anion Exchange Buffer A. d. Elute the bound proteins with a linear gradient of 0-100% Anion Exchange Buffer B over 20 CV. e. Collect fractions and perform enzyme activity assays and SDS-PAGE to identify fractions containing DAHP synthase.

Buffer Formulations:

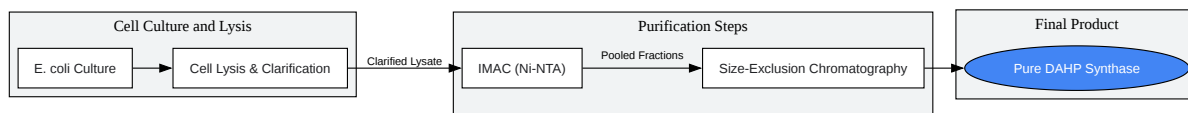
- Anion Exchange Buffer A: 20 mM Tris-HCl, pH 7.5, 1 mM DTT.
- Anion Exchange Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM DTT.

3. Size-Exclusion Chromatography

a. Pool and concentrate the active fractions from the anion-exchange step. b. Perform size-exclusion chromatography as described in Protocol 1, Step 3.

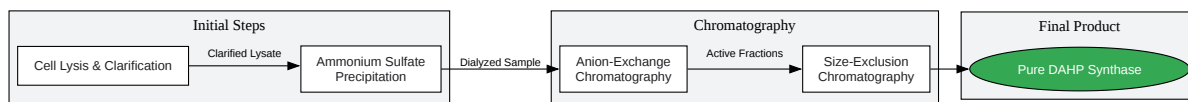
Visualizations

The following diagrams illustrate the experimental workflows for the purification of recombinant DAHP synthase.



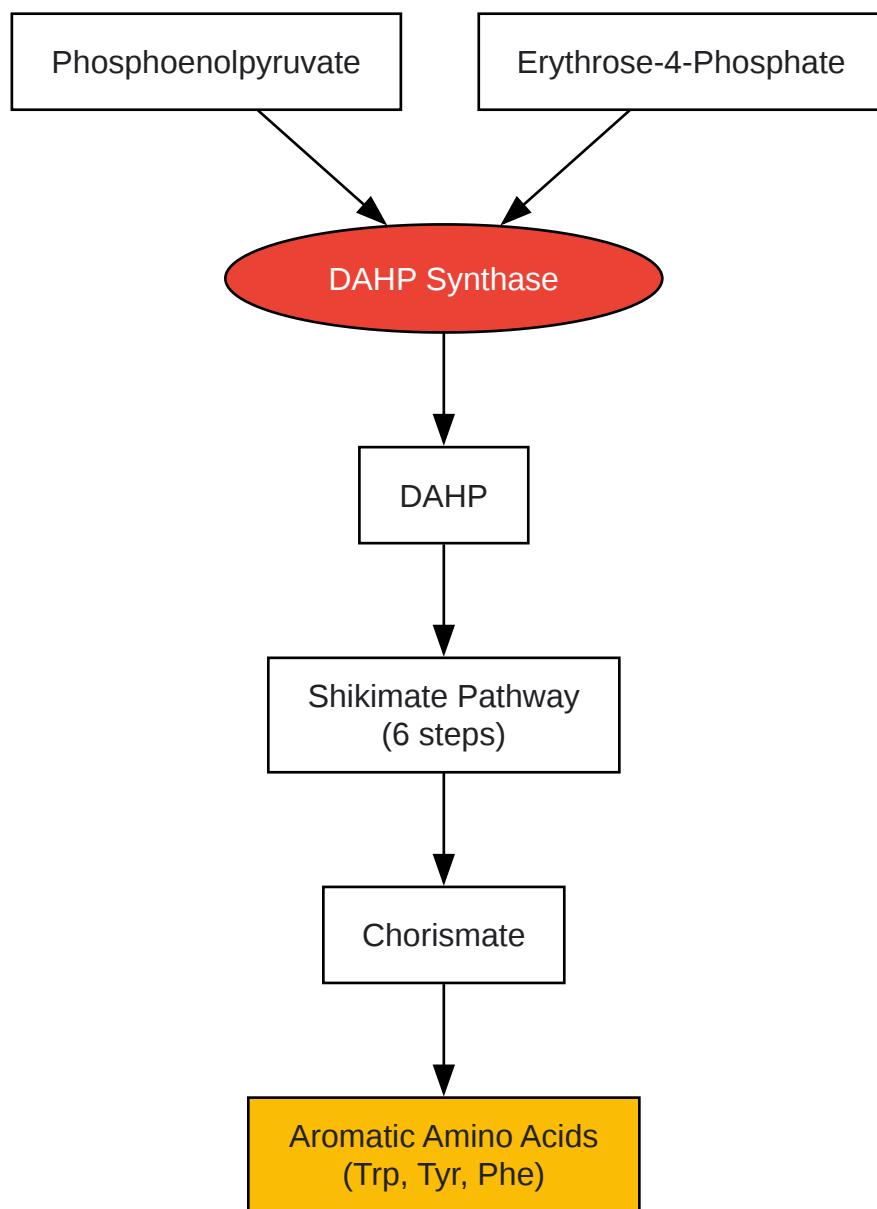
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Caption: Workflow for His-tagged DAHP synthase purification.



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Caption: Workflow for native DAHP synthase purification.



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Caption: The role of DAHP synthase in the shikimate pathway.

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